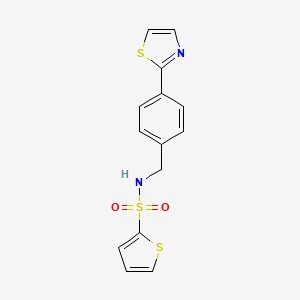

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIVUILPQIUWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves the reaction of a thiazole derivative with a benzyl halide and a thiophene-2-sulfonamide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfonic acids or thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

1. Mechanism of Action

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide demonstrates promising antibacterial properties by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition hampers bacterial cell division, leading to a bacteriostatic effect .

2. Efficacy Against Bacteria

Recent studies have shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions (such as 4-tert-butyl and 4-isopropyl) have been noted for their effectiveness against various strains, indicating the importance of structural modifications in enhancing antibacterial efficacy .

3. Synergistic Effects

Research indicates that combining N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide with cell-penetrating peptides can enhance its antibacterial activity. This hybrid approach may lead to more effective treatments against resistant bacterial strains .

Anticancer Applications

1. Antiproliferative Properties

The compound has also been investigated for its anticancer potential. Studies have shown that thiazole-based compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the activation of apoptotic pathways, leading to increased cell death compared to control groups .

2. Structure-Activity Relationship

The effectiveness of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide against cancer cells is influenced by its structural characteristics. Variations in substituents on the thiazole and thiophene rings can significantly alter its biological activity. For example, certain modifications have been linked to enhanced selectivity and potency against specific cancer types .

Case Studies and Research Findings

Mechanism of Action

The antibacterial activity of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is believed to be due to its ability to inhibit bacterial cell wall synthesis. The compound likely targets enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazole vs. Benzothiazole Derivatives

Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96) () replace the thiazole ring with a benzo[d]thiazole. The target compound’s simpler thiazole core may offer improved metabolic stability and synthetic accessibility .

Sulfonamide Substituents

The sulfonamide group in Ro-61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, IC₅₀ = 37 nM) () features a benzene ring with electron-donating methoxy groups, whereas the target compound utilizes a thiophene sulfonamide. The thiophene’s lower electron density may reduce binding affinity to enzymes like kynurenine 3-hydroxylase but improve selectivity for other targets .

Enzyme Inhibition

- Potency : The IC₅₀ values of benzenesulfonamide derivatives (e.g., 19 nM for compound 20 in ) highlight the impact of substituents on activity. Replacing benzene with thiophene in the target compound may alter hydrogen bonding and hydrophobic interactions, necessitating empirical testing for potency .

- Mechanism : Compounds like GSK1570606A () with pyridinyl-thiazole scaffolds show activity in calcium channel modulation, suggesting that the thiazole-thiophene combination in the target compound could similarly influence ion channels or kinases .

Anti-Inflammatory and Antimicrobial Potential

Thiazole-piperazine hybrids (e.g., compound 13 in ) exhibit anti-inflammatory properties via matrix metalloproteinase (MMP) inhibition. The target compound’s benzyl-thiazole linker may mimic these effects, but its thiophene sulfonamide could introduce unique steric or electronic profiles .

Physicochemical Properties

Melting Points and Solubility

- Derivatives like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) (mp = 281–282°C) () demonstrate that polar groups (e.g., methoxy) increase melting points and hydrophilicity. The target compound’s thiophene sulfonamide may lower its melting point compared to benzene analogs, enhancing solubility in organic solvents .

- Lipophilicity: The thiophene ring’s moderate lipophilicity (compared to benzene) could improve blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .

Biological Activity

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a synthetic compound notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is , with a molecular weight of approximately 336.5 g/mol. The compound features a thiazole ring, a benzyl group, and a thiophene-2-sulfonamide moiety, which contribute to its diverse biological activities .

The biological activity of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is primarily attributed to its interaction with various biological targets:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to a bacteriostatic effect.

- Cell-Penetrating Peptides : When combined with cell-penetrating peptides like octaarginine, the antibacterial efficacy of the compound is enhanced, demonstrating synergistic effects against bacterial strains.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

MIC : Minimum Inhibitory Concentration

Anticancer Potential

Research indicates that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticancer activity. For instance, compounds with electron-donating groups have shown increased potency against cancer cells .

Case Studies

- Thiazole Derivatives in Anticancer Research : A study on thiazole-integrated compounds demonstrated significant anticancer activity with IC50 values below that of standard treatments like doxorubicin. This suggests that modifications to the thiazole moiety can lead to improved therapeutic agents .

- Inhibition of Cyclin-dependent Kinase 5 (cdk5) : Another study highlighted the potential of thiophene-2-sulfonamides as inhibitors of cdk5, which plays a role in neurodegenerative diseases. The binding interactions were characterized using X-ray crystallography, revealing unique binding modes that could inform future drug design .

Q & A

Q. What advanced spectroscopic techniques elucidate tautomeric forms of the thiazole ring?

- Approach :

- X-ray Crystallography : Resolve crystal structures to confirm thiazole tautomerism (e.g., enol-keto forms) .

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ to detect dynamic equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.